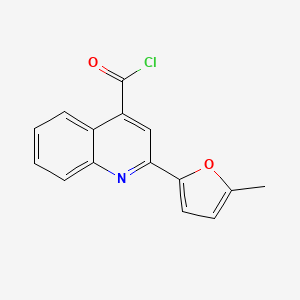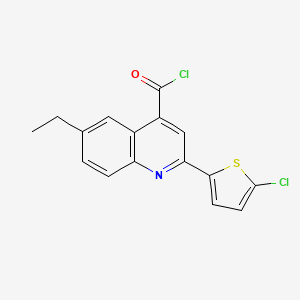
6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride
説明
6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (6-Cl-2-DMPQ-4-CC) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid, and its chemical formula is C14H11ClN2O2. This compound has a wide range of uses in the laboratory, including in the synthesis of other compounds, and in the study of its biochemical and physiological effects.
科学的研究の応用
Spectroscopic Characterization and Molecular Structure
6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride and its derivatives have been extensively studied for their spectroscopic characteristics. Research has shown that these compounds exhibit notable properties in FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectra. Such characteristics are crucial for understanding the molecular structure and potential applications of these compounds in various scientific fields (Wazzan et al., 2016).
Chemical Reactions and Synthesis
Significant research has been conducted on the chemical reactions involving compounds related to 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride. Studies have explored reactions such as the efficient synthesis of quinolines via cyclization techniques and the conversion of anilides into quinolines (Liu et al., 2009), (Meth-Cohn et al., 1981). This research is fundamental for the synthesis of new organic compounds and pharmaceuticals.
Photophysical Properties
The photophysical properties of quinoline derivatives, including 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride, have been a subject of study. Research shows that these compounds display distinct optical and electronic properties, which are significant for applications in material science, especially in the development of organic electronics and photodiodes (Zeyada et al., 2016).
Crystallography and Structural Analysis
Crystallography studies have been conducted on quinoline compounds to understand their molecular and crystal structure. These studies are crucial for applications in material science and drug design, where the molecular arrangement and bonding interactions play a significant role (de Souza et al., 2015).
Applications in Polymer Science
The use of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride derivatives in polymer science, particularly as coloring materials and stabilizers for plastics such as poly(vinyl chloride) and polystyrene, has been explored. These studies are significant for the plastics industry, focusing on improving the aesthetic and stability aspects of polymer products (Allan & Carson, 1992).
特性
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-3-5-13(11(2)7-10)17-9-15(18(20)22)14-8-12(19)4-6-16(14)21-17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINWWFIUILGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184809 | |
| Record name | 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-13-7 | |
| Record name | 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















